5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Description
Properties
IUPAC Name |
5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2/c1-2-27-18-12-14(9-10-17(18)21(30)28-11-4-3-8-19(27)28)20(29)26-16-7-5-6-15(13-16)22(23,24)25/h5-7,9-10,12-13,19H,2-4,8,11H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDUCGYFFAKBGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrido[2,1-b]quinazoline Core: This step involves the cyclization of an appropriate precursor, such as a substituted aniline, with a suitable reagent like a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO2Cl) under radical conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the ethyl group or the pyrido[2,1-b]quinazoline core using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted derivatives with new functional groups
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and the development of novel materials.
Biology
In biological research, 5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Pyrido-Quinazoline Analogs
N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide ()
- Structural Difference : The phenyl substituent here is 3,4-dimethoxy (electron-donating groups) instead of 3-trifluoromethyl (electron-withdrawing).
- Binding Affinity: Electron-donating groups may alter interactions with hydrophobic binding pockets. Metabolic Stability: Methoxy groups are prone to demethylation, whereas -CF₃ is metabolically resistant .
Other Analogs with Variable Substituents ()
Compounds such as 846583-90-2 (ethyl ester with a propenoyl group) and 846584-21-2 (cyano-substituted derivative) highlight substituent diversity. Key comparisons:
- Functional Groups: Propenoyl (electron-deficient) vs. cyano (polar) vs. trifluoromethyl (lipophilic).
- Biological Implications: Cyano groups may enhance target selectivity, while ester groups could improve prodrug activation.
NMR Spectral Analysis of Structural Modifications ()
A study comparing rapamycin analogs (compounds 1 and 7) via NMR revealed that substituents in regions A (positions 39–44) and B (positions 29–36) caused distinct chemical shifts. For the target compound:
- The -CF₃ group would likely induce unique shifts in regions analogous to A/B, altering the chemical environment of nearby protons.
- Such shifts could differentiate it from analogs with methoxy or cyano groups, aiding in structural characterization .
Lumping Strategy for Modeling Similar Compounds ()
The lumping strategy groups compounds with shared cores but varying substituents. However, the target compound’s -CF₃ group may necessitate exclusion from lumped categories due to its distinct properties:
- Reactivity : -CF₃’s electronegativity may lead to unique reaction pathways.
- Physicochemical Behavior : Higher lipophilicity (logP) compared to methoxy or hydroxy analogs.
Data Table: Key Properties of Analogs vs. Target Compound
Biological Activity
5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyridoquinazolines and is characterized by the presence of a trifluoromethyl group, which enhances its chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 373.38 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in cell signaling pathways. For instance:
- Tyrosine Kinases : The compound has been shown to inhibit tyrosine kinases, which play a crucial role in the regulation of cell growth and differentiation.
- Protein Phosphatases : It may also affect protein phosphatases, thereby influencing signal transduction pathways related to cell proliferation and apoptosis .
Biological Activity Overview
The following table summarizes key biological activities associated with the compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antitumor | Inhibits cancer cell growth | |
| Antimicrobial | Effective against bacteria | |
| Antifungal | Inhibits fungal growth | |
| Enzyme Inhibition | Tyrosine kinase inhibition |
Case Studies
- Antitumor Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : In vitro tests revealed that the compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics such as penicillin and ampicillin .
- Antifungal Properties : Research indicated that this compound effectively inhibited the growth of several fungal species, including Candida albicans and Aspergillus niger. Its antifungal activity was comparable to established antifungal agents like fluconazole .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly enhances the biological activity of the compound. Studies have shown that modifications in the aromatic ring can lead to variations in potency and selectivity against different biological targets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5aH-pyrido[2,1-b]quinazoline derivatives?
- Methodological Answer : Multi-step synthesis is typically employed, starting with cyclization reactions to form the pyrido-quinazoline core. Key steps include:
- Core Formation : Cyclocondensation of ethyl 3-aminobenzoate derivatives with cyclohexenone analogs under reflux in acetic acid/acetic anhydride (1:1) to generate the hexahydroquinazoline scaffold .
- Trifluoromethylphenyl Incorporation : Coupling the core with 3-(trifluoromethyl)aniline via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
- Purity Control : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by HPLC (>95% purity) .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To verify substituent positions (e.g., trifluoromethylphenyl integration at δ 7.4–7.6 ppm) and hexahydro ring conformation .
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]+ with <2 ppm error) .
- X-ray Crystallography : If single crystals are obtainable, to resolve stereochemistry and confirm boat/flattened-chair conformations in the hexahydro ring .
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodological Answer : Prioritize target-agnostic screens:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, PI3K) due to the quinazoline core’s affinity for ATP-binding pockets .
- Cytotoxicity Assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Solubility/Permeability : Employ shake-flask (logP) and PAMPA assays to assess druggability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., ethyl → cyclohexyl at position 5; trifluoromethyl → nitro at the phenyl ring) .
- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic fields with bioactivity data .
- Molecular Docking : Map interactions with targets (e.g., quinazoline-binding kinases) using AutoDock Vina or Schrödinger .
Q. What strategies resolve contradictions in bioassay data across different experimental models?
- Methodological Answer :
- Orthogonal Assays : Validate cytotoxicity in 3D spheroid models if 2D monolayer results are inconsistent .
- Off-Target Profiling : Screen against a panel of 50+ kinases/phosphatases to identify confounding interactions .
- Metabolite Analysis : Use LC-MS to rule out prodrug activation artifacts in specific cell lines .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 to forecast absorption, CYP450 inhibition, and hERG liability .
- Free Energy Perturbation (FEP) : Simulate modifications (e.g., fluorination) to enhance binding affinity while minimizing logP increases .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate solubility, protein binding, and tissue distribution data for in vivo extrapolation .
Q. What interdisciplinary approaches enhance mechanistic understanding of this compound’s activity?
- Methodological Answer :
- Chemical Biology : Use photoaffinity labeling (e.g., diazirine tags) to isolate target proteins from cell lysates .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution if crystallization fails .
- Transcriptomics : Perform RNA-seq on treated cells to identify downstream pathways (e.g., apoptosis, DNA repair) .
Q. How should researchers address low yields in the final amidation step?
- Methodological Answer :
- Catalyst Screening : Test Pd-based (e.g., Xantphos/Pd(OAc)₂) or organocatalysts for Buchwald-Hartwig-type couplings .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 h reflux) while improving yield .
- Solvent Optimization : Replace DMF with DMA or NMP to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
